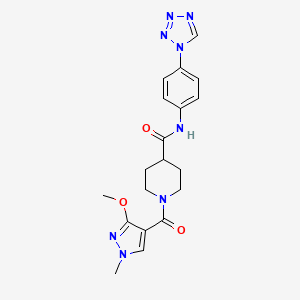

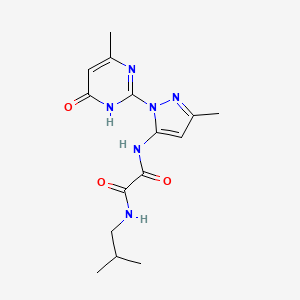

![molecular formula C16H25NO3 B2960125 tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate CAS No. 175071-97-3](/img/structure/B2960125.png)

tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate, also known as MTPEP, is a chemical compound that belongs to the family of propanoates. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. MTPEP has been widely used in scientific research due to its ability to modulate various biological processes.

Scientific Research Applications

Biodegradation and Fate in Soil and Groundwater

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provide insights into how similar compounds, including tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate, might behave in environmental contexts. Microorganisms capable of degrading ETBE through aerobic processes have been identified, suggesting potential bioremediation strategies for related compounds. The study discusses the initial hydroxylation of the ether structure and subsequent formation of intermediates, highlighting the complexity of biodegradation pathways for such compounds (Thornton et al., 2020).

Microbial Degradation of Fuel Oxygenates

Research on the microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in subsurface environments sheds light on the degradation processes of fuel oxygenates, which could be analogous to the breakdown of tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate. This review discusses the thermodynamics of degradation processes and emphasizes the importance of site-specific conditions in the biodegradation of such compounds (Schmidt et al., 2004).

Three-Phase Partitioning for Bioseparation

Three-phase partitioning (TPP) as a nonchromatographic bioseparation technology offers a promising approach for separating and purifying bioactive molecules from natural sources. This method's application in the separation of proteins, enzymes, and small molecule organic compounds may be relevant for isolating and studying specific chemical entities like tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate from complex mixtures (Yan et al., 2018).

Synthetic Phenolic Antioxidants: Environmental and Human Health Implications

The review on synthetic phenolic antioxidants, including their environmental occurrence, human exposure, and toxicity, provides a context for considering the potential environmental and health impacts of chemically similar compounds. Understanding the fate of these compounds in various environmental matrices and their potential effects on human health can inform safety assessments for tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate (Liu & Mabury, 2020).

Mechanism of Action

Target of Action

Tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate is a complex organic compoundIt is known that indole derivatives, which are structurally similar to this compound, have been found to interact with multiple receptors and have been used in the treatment of various disorders .

Mode of Action

Esters are known to undergo hydrolysis in biological systems, potentially releasing active metabolites . The methoxyphenyl group may interact with aromatic amino acids in protein targets, leading to changes in protein function .

Biochemical Pathways

Indole derivatives, which are structurally similar to this compound, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It can be inferred that the compound’s ester group may undergo hydrolysis, potentially affecting its bioavailability . Additionally, the compound’s methoxyphenyl group may influence its distribution and metabolism.

Result of Action

Indole derivatives, which are structurally similar to this compound, have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

The action environment of this compound can be influenced by various factors, including pH, temperature, and the presence of other molecules. For example, the hydrolysis of the compound’s ester group may be influenced by the pH of the environment . Additionally, the compound’s interactions with its targets may be influenced by the presence of other molecules in the environment.

properties

IUPAC Name |

tert-butyl 3-[2-(4-methoxyphenyl)ethylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-16(2,3)20-15(18)10-12-17-11-9-13-5-7-14(19-4)8-6-13/h5-8,17H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHYZKKYZNAJJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNCCC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

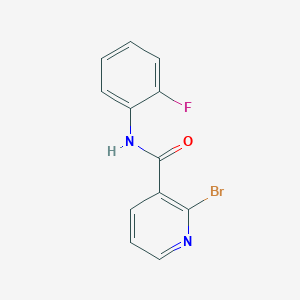

![tert-butyl 4-(4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoyl)piperazine-1-carboxylate](/img/structure/B2960043.png)

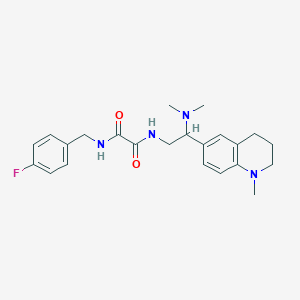

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2960046.png)

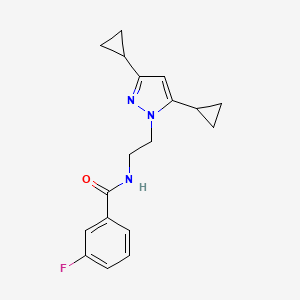

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2960048.png)

![Methyl 2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2960049.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2960051.png)

![3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2960058.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2960064.png)